N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine
CAS No.: 1389310-32-0
Cat. No.: VC7507206
Molecular Formula: C12H14N4
Molecular Weight: 214.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1389310-32-0 |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 214.272 |
| IUPAC Name | N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1 |
| Standard InChI Key | XVTBSEBCNFXKGC-VIFPVBQESA-N |
| SMILES | C1CNCC1NC2=NC=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine belongs to the quinazoline family, characterized by a fused bicyclic aromatic ring system. The compound’s structure includes a quinazolin-4-amine core substituted at the 4-position with a (3S)-pyrrolidin-3-yl group. Key molecular properties are summarized below:
The stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for target binding, as demonstrated in docking studies of analogous compounds . The quinazoline core facilitates π-π stacking interactions with kinase ATP-binding sites, while the pyrrolidine moiety enhances solubility and modulates selectivity .
Synthesis and Derivative Development
Core Synthesis Strategies
The quinazolin-4-amine scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A representative route involves:
-
Amidation: Anthranilic acid esters react with chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid derivatives .
-
Cyclization: Treatment with hydrazine hydrate in n-butanol yields quinazolin-4-one intermediates .
-
Amination: Nucleophilic substitution with (3S)-pyrrolidin-3-amine introduces the stereospecific pyrrolidine group .
For example, 2-{4-[(3S)-pyrrolidin-3-ylamino]quinazolin-2-yl}phenol (PubChem CID: 135566381) was synthesized by coupling 4-chloroquinazoline with (3S)-pyrrolidin-3-amine under basic conditions .
Derivative Optimization
Structural modifications at the quinazoline 2- and 6-positions enhance bioactivity:
-
6-Substituted derivatives: Adding methoxypyridinyl groups (e.g., 6-(6-methoxypyridin-3-yl)-N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine, PubChem CID: 145968034) improves kinase selectivity .
-
2-Aryl substitutions: Phenolic or tert-butylphenyl groups (e.g., 2-(4-tert-butylphenyl)-N-(3-methoxyphenyl)quinazolin-4-amine) modulate lipophilicity and cellular uptake .
Biological Activities and Mechanisms
Kinase Inhibition
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine derivatives exhibit potent inhibition of casein kinase 1δ/ε (CK1δ/ε), with IC₅₀ values <1 μM in enzymatic assays . Key findings include:
-
Selectivity: Compound 3c (a pyrazol-3-yl analog) showed >10-fold selectivity for CK1δ/ε over CDK5/p25 and DYRK1A .
-
Binding mode: Docking studies revealed hydrogen bonding between the pyrrolidine NH and CK1δ’s Glu81, while the quinazoline core occupies the hydrophobic pocket .
Antimicrobial and Anti-Biofilm Activity
Quinazolin-4-amine analogs demonstrate broad-spectrum antimicrobial effects:
-
Pseudomonas aeruginosa: Derivatives 19 and 20 inhibited biofilm formation at sub-MIC concentrations (IC₅₀: 3.55–6.86 μM) by suppressing exopolysaccharide production and twitching motility .
-
Mechanism: These compounds target the PqsR quorum-sensing regulator, disrupting virulence without inducing resistance .
Therapeutic Applications and Future Directions
Neurodegenerative Disorders
CK1δ/ε overexpression is linked to tau phosphorylation in Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier (predicted LogP: 2.1) positions it as a candidate for tauopathy therapeutics .
Oncology
Combining CK1δ/ε inhibition with cytotoxic activity offers dual mechanisms for cancer therapy. Preclinical studies suggest synergy with PARP inhibitors in BRCA-mutant models .
Anti-Infective Development
The anti-virulence profile of quinazolin-4-amine derivatives addresses antibiotic resistance challenges. Phase I trials for biofilm-disrupting analogs are anticipated by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume